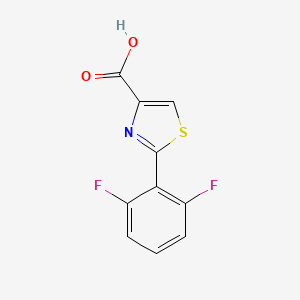

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYUISIBOBUOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640662 | |

| Record name | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017452-64-0 | |

| Record name | 2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-difluoroaniline with thiourea in the presence of a base to form the thiazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

化学反应分析

Types of Reactions: 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The thiazole ring can engage in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

科学研究应用

Medicinal Chemistry

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid has been explored for its potential as a pharmacophore in drug design. Its applications include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. For instance, it has shown sub-micromolar minimum inhibitory concentrations (MICs), indicating strong antibacterial properties.

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | <1 | Mycobacterium tuberculosis |

| 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | <0.5 | Staphylococcus aureus |

- Anticancer Activity : In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines. For example, compounds related to this scaffold have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin.

| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.10 ± 0.40 | 7.26 ± 0.30 |

| HepG2 | 6.19 ± 0.50 | 9.18 ± 0.60 |

These results suggest that modifications at the C-2 and C-4 positions of the thiazole ring can significantly enhance anticancer activity.

Material Science

The unique electronic properties of this compound make it a candidate for use in organic semiconductors and advanced materials. Its ability to participate in various chemical reactions enhances its applicability in developing new materials with tailored properties.

Biological Studies

The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity.

- Protein-Ligand Interactions : It is used to explore interactions with various biological targets, providing insights into potential therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Activity Against Mycobacterium tuberculosis :

A comprehensive study evaluated a series of thiazole derivatives for their activity against Mycobacterium tuberculosis. The results indicated that certain modifications at the C-2 position significantly enhanced antibacterial efficacy while maintaining selectivity over other bacterial strains . -

Anticancer Potential :

Another study focused on the anticancer properties of thiazole derivatives, demonstrating their ability to induce apoptosis in multiple cancer cell lines, including MCF-7 and HepG2. The findings highlighted that structural modifications could lead to compounds with improved potency compared to existing chemotherapeutics . -

Material Science Applications :

Recent advancements have shown that thiazole derivatives can be incorporated into organic photovoltaic devices due to their favorable electronic characteristics, suggesting potential applications in renewable energy technologies .

作用机制

The mechanism of action of 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes or receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The compound’s structural analogs differ in heterocyclic core substitutions, functional groups, or substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Differences

*Inferred molecular formula based on structural data.

Heterocyclic Core Modifications

- Thiazole vs. For example, the oxazole analog (C₁₁H₇F₂NO₄) has a higher predicted density (1.452 g/cm³) and pKa (3.00) compared to the thiazole variant, though direct data for the latter is unavailable .

- Thiazole vs. Pyridine : Pyridine derivatives (e.g., 2-chloro-6-methylpyridine-4-carboxylic acid) lack sulfur but introduce nitrogen basicity, which may influence binding interactions in biological systems .

Substituent Effects

Research Implications

- Bioactivity : Thiazoles are prominent in medicinal chemistry (e.g., penicillin derivatives), suggesting the target compound may serve as a pharmacophore in drug discovery. In contrast, oxazole and pyridine analogs are more common in agrochemicals .

- Synthetic Utility : The carboxylic acid group in all analogs enables conjugation reactions, making them versatile intermediates for amide or ester derivatives .

生物活性

2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound features a thiazole ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group. Its unique structure suggests potential interactions with various biological targets.

Synthesis : The synthesis typically involves the cyclization of 2,6-difluoroaniline with thiourea in the presence of a base, followed by carboxylation to introduce the carboxylic acid group.

The mechanism of action for this compound involves its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which may block their activity. This property is crucial for its potential therapeutic applications.

- Protein-Ligand Interactions : The thiazole ring can modulate the activity of various receptors and enzymes, enhancing binding affinity due to the presence of the difluorophenyl group.

Antimicrobial Activity

Research indicates that compounds within the thiazole series exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. For instance, derivatives have shown sub-micromolar minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | <1 | Mycobacterium tuberculosis |

| 5-Amino-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid | <0.5 | Staphylococcus aureus |

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazoles can induce apoptosis in cancer cell lines. For example, compounds related to this scaffold have shown IC50 values lower than those of standard chemotherapeutics like doxorubicin in various cancer cell lines:

| Cell Line | Compound IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.10 ± 0.40 | 7.26 ± 0.30 |

| HepG2 | 6.19 ± 0.50 | 9.18 ± 0.60 |

These results suggest that modifications at the C-2 and C-4 positions of the thiazole ring can significantly enhance anticancer activity .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study investigated the effects of various thiazole derivatives on enzyme activity related to inflammation and cancer progression. Results indicated that specific substitutions enhanced inhibitory effects on key enzymes involved in these pathways .

- Antibacterial Efficacy : In another study focusing on tuberculosis, several thiazole derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. The results highlighted a promising lead compound with notable selectivity against mycobacterial species compared to other bacteria .

- Anticancer Mechanisms : Research has shown that certain thiazole derivatives induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis through caspase activation pathways. This mechanism underlines their potential as anticancer agents .

常见问题

Q. What are the recommended synthetic routes for 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. For example, describes a route where 2-(2,6-difluorophenyl)-4,5-dihydrothiazole-4-carboxylic acid is first prepared as an intermediate. Key steps include:

- Cyclocondensation of 2,6-difluorobenzaldehyde with cysteine derivatives under acidic conditions.

- Oxidation of the dihydrothiazole intermediate to the aromatic thiazole system using reagents like MnO₂ or DDQ.

Optimization involves adjusting reaction temperature (e.g., 40–60°C), solvent polarity (e.g., DMF or THF), and catalyst loading. Purity of intermediates should be verified via TLC or HPLC .

Reference :

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Elemental Analysis : Confirm empirical formula (e.g., C₁₀H₆F₂NO₂S).

- Spectroscopy :

- FTIR : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations).

- ¹H/¹³C NMR : Assign peaks for the difluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and thiazole protons (e.g., H-5 at δ 8.1–8.3 ppm).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ expected at m/z 257.02).

Compare data with literature values for structurally similar thiazoles, such as those in .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Follow protocols from , which tested analogous thiazole derivatives:

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL.

- Antioxidant Assays : Employ DPPH radical scavenging and FRAP assays, comparing results to ascorbic acid controls.

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.

Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide agrochemical applications of this compound?

- Methodological Answer : highlights the agrochemical relevance of difluorophenyl-containing compounds (e.g., Flumetsulam, a triazolopyrimidine sulfonamide herbicide). Design SAR experiments by:

- Modifying the thiazole ring (e.g., substituting the 4-carboxylic acid with esters or amides).

- Testing herbicidal/fungicidal activity in plant models (e.g., Arabidopsis or wheat rust).

- Correlating electronic properties (calculated via DFT) with bioactivity.

Use ’s synthetic intermediates to explore substituent effects on target binding .

Q. What computational strategies predict ADMET properties for this compound?

- Methodological Answer : employed in silico ADMET profiling using tools like SwissADME or ADMETlab:

- Absorption : Calculate LogP (optimal range: 1–3) and polar surface area (<140 Ų).

- Toxicity : Predict hepatotoxicity via ProTox-II and mutagenicity with Ames test models.

- Metabolism : Identify cytochrome P450 isoforms involved in oxidation (e.g., CYP3A4).

Validate predictions with experimental data (e.g., microsomal stability assays) .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Mitigate by:

- Repetitive Recrystallization : Use solvents like ethanol/water mixtures to isolate pure crystals.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.

- X-ray Crystallography : Definitive structural confirmation (if crystalline material is available).

Cross-reference with ’s CAS registry (1017452-64-0) to ensure correct compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。